{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine
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Description
Scientific Research Applications
S-Adenosylmethionine (SAM) Utilization
S-Adenosylmethionine is a biological sulfonium compound known for being a major biological methyl donor in reactions catalyzed by methyltransferases. It is used as a source of methylene, amino, ribosyl, and aminopropyl groups in the synthesis of various biochemical compounds. The unique chemistry of SAM is driven by the electrophilic character of the carbon centers adjacent to the positively charged sulfur atom, which initiates many metabolic reactions and biosynthetic pathways through hydrogen-atom abstraction (Fontecave, Atta, & Mulliez, 2004).
Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Bicyclic Dioxetanes
The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence have been explored. These compounds show interesting chemiluminescent properties, which could be utilized in biochemical assays and imaging techniques (Watanabe et al., 2010).
Enantiopure Sulfoxides Synthesis
L-Cysteine has been used as a starting product for the generation of transient sulfenic acids, which add to suitable acceptors allowing the formation of sulfoxides with a biologically active residue. These sulfoxides can be isolated in enantiomerically pure form, showcasing the potential for the creation of biologically active molecules and drugs (Aversa et al., 2005).
Catalytic Aminohydroxylation and Aziridination of Olefins
Tert-Butylsulfonamide has been identified as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This process closely resembles the behavior of Chloramine-T in similar reactions, indicating its utility in organic synthesis and the production of nitrogen-containing compounds (Gontcharov, Liu, & Sharpless, 1999).
Properties
IUPAC Name |
5-tert-butyl-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-18(2,3)14-11-12-16(22-5)17(13-14)23(20,21)19(4)15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXTZXIZQAIZQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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